N-propylthiophene-2-carboxamide
Description
N-Propylthiophene-2-carboxamide (Vitas-M Lab ID: STL097653) is a thiophene-based carboxamide derivative with the systematic name 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide. Its molecular formula is C₂₁H₂₈N₄O₃S₂, and it has a molecular weight of 421.58 g/mol . The compound exists as a dry powder under standard conditions and features a sulfonyl-piperazine substituent at the 3-position of the thiophene ring, coupled with an N-propyl carboxamide group (Figure 1).
Properties
IUPAC Name |
N-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYCXCPUAOXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879196 | |
| Record name | 2-Thiophenecarboxamide,N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174359-79-6 | |
| Record name | 2-Thiophenecarboxamide,N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques to meet industrial purity standards .
Chemical Reactions Analysis
Types of Reactions
N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Propylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-propylthiophene-2-carboxamide is primarily related to its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-propylthiophene-2-carboxamide (STL097653) and related compounds:
*Calculated based on synthesis precursors in .
Key Observations:
Substituent Effects on Molecular Weight: The sulfonyl-piperazine group in STL097653 contributes to its higher molecular weight (421.58 g/mol) compared to analogs like V014-7482 (355.88 g/mol) . Bulky substituents may reduce solubility but enhance target binding in drug design.
Physical State and Stability :
- STL097653 is a dry powder , similar to Compound 8 (pale yellow powder). In contrast, Compound 7 is an amorphous red powder, possibly due to nitro group instability .
Functional Group Diversity :
- Piperazine sulfonyl (STL097653) vs. thiazolyl amine (Compounds 7–8): The former may enhance CNS permeability, while the latter is linked to antibacterial activity .
- Chlorophenyl (V014-7482) and furan-methyl (V014-1812) groups introduce aromatic diversity, affecting lipophilicity and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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